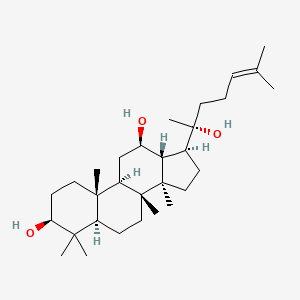
3,5-Dithiocyanatopyridine-2,6-diamine
Descripción general
Descripción
3,5-Dithiocyanatopyridine-2,6-diamine, also known as PR-619, is a cell-permeable, non-selective, and reversible DUB inhibitor . It has a molecular weight of 223.3 Da and is synthetic .
Molecular Structure Analysis
The molecule has 14 heavy atoms, 6 aromatic heavy atoms, 2 rotatable bonds, 3 H-bond acceptors, and 2 H-bond donors . The molar refractivity is 55.99 .Chemical Reactions Analysis
3,5-Dithiocyanatopyridine-2,6-diamine is known to control the biological activity of DUB . It induces polyubiquitinated protein accumulation in cells without directly affecting proteasome activity .Physical And Chemical Properties Analysis
The compound is a solid with a beige color . It is soluble in DMSO at 50 mg/mL . It has a Log Po/w (iLOGP) of 1.34 . The water solubility is 1.36 mg/ml .Aplicaciones Científicas De Investigación
Coordination Chemistry and Luminescent Lanthanide Compounds : Derivatives of pyridine-based ligands, similar to 3,5-Dithiocyanatopyridine-2,6-diamine, are used in coordination chemistry. These compounds are particularly significant in creating luminescent lanthanide compounds for biological sensing, as well as iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Complexation in Metal(II) Chloride Systems : Studies on the complexation of similar pyrimidine derivatives with diamines in the presence of NiII and CoII salts have led to the synthesis of new complexes. These complexes have applications in understanding the electrochemical properties of metal-ligand systems (Beloglazkina et al., 2005).
Synthesis of Fluorinated Polyimides : Novel diamine monomers, including pyridine derivatives, have been synthesized for creating fluorinated polyimides. These polyimides have applications in various fields due to their low water absorption rate, low dielectric constant, and high thermal stability (Madhra et al., 2002).
Yttrium(III) Complexes with Schiff Base Macrocyclic Ligands : Pyridine-based ligands have been utilized in the creation of yttrium(III) complexes. These complexes have potential applications in materials science and coordination chemistry (Radecka-Paryzek & Patroniak-Krzyminiewska, 1995).
Synthesis of Novel Polyimides : Aromatic diamine monomers containing pyridine units have been synthesized and used to prepare a series of polyimides. These polyimides are notable for their thermal behavior, solubility, and structural properties (Zhang et al., 2005).
Fluorescent Poly(Pyridine-Imide) Acid Chemosensors : Novel diamines containing pyridine have been synthesized for the preparation of poly(pyridine-imide), which acts as an "off–on" fluorescent switcher for acids. This has potential applications in sensing technologies (Wang et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
(2,6-diamino-5-thiocyanatopyridin-3-yl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5S2/c8-2-13-4-1-5(14-3-9)7(11)12-6(4)10/h1H,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOBLNBVNROVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1SC#N)N)N)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384716 | |
| Record name | 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dithiocyanatopyridine-2,6-diamine | |
CAS RN |
2645-32-1 | |
| Record name | 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {[2,6-diamino-5-(cyanosulfanyl)pyridin-3-yl]sulfanyl}formonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















